(R)-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hcl
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Overview
Description
“®-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl,” also known as ®-flurbiprofen, is a chiral nonsteroidal anti-inflammatory drug (NSAID). It belongs to the propionic acid class of NSAIDs and is used primarily for its analgesic and anti-inflammatory properties. The compound’s chemical structure consists of an aromatic ring with a fluorine-substituted hydroxyphenyl group attached to a chiral center.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of ®-flurbiprofen. One common method involves the resolution of racemic flurbiprofen using chiral resolving agents. Enantiomerically pure ®-flurbiprofen can be obtained through crystallization or chromatographic separation. Alternatively, asymmetric synthesis starting from commercially available starting materials can yield the desired enantiomer.
Reaction Conditions: The resolution process typically involves the use of chiral acids or bases, such as tartaric acid or cinchonidine, to selectively crystallize the desired enantiomer. The resulting ®-flurbiprofen can then be converted to its hydrochloride salt for pharmaceutical use.
Industrial Production: Industrial production of ®-flurbiprofen involves large-scale resolution processes followed by purification and formulation. The compound is commonly formulated as tablets or capsules for oral administration.
Chemical Reactions Analysis
Reactions: ®-Flurbiprofen can undergo various chemical reactions, including:
Oxidation: Oxidation of the hydroxyphenyl group can lead to the formation of related compounds.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions may occur at the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophilic aromatic substitution conditions.
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation may yield hydroxyphenyl derivatives, while reduction leads to alcohols.
Scientific Research Applications
Chemistry:
- ®-Flurbiprofen serves as a model compound for studying chiral resolution techniques.
- Researchers explore its reactivity in various chemical transformations.
- Anti-inflammatory and analgesic effects: ®-Flurbiprofen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Potential neuroprotective properties: Studies suggest it may modulate amyloid-beta aggregation in Alzheimer’s disease.
- Investigated for cancer therapy due to COX inhibition.
- Pharmaceutical companies use ®-flurbiprofen in formulations for pain management.
Mechanism of Action
®-Flurbiprofen inhibits COX enzymes, blocking the conversion of arachidonic acid to prostaglandins. This reduces inflammation and pain. Additionally, it may interact with other pathways relevant to neuroprotection and cancer.
Comparison with Similar Compounds
®-Flurbiprofen’s uniqueness lies in its chiral specificity and dual potential as an anti-inflammatory agent and neuroprotective compound. Similar compounds include racemic flurbiprofen, ibuprofen, and other NSAIDs.
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
LLPUMUAWJFTJCA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)O |
Origin of Product |
United States |
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